N-acylpyrrolidine
N-Acyl Pyrrolidines are a class of organic compounds characterized by the presence of an acyl group attached to a pyrrolidine ring. These molecules find applications in various fields, including pharmaceuticals and agrochemicals due to their versatile structural features and potential bioactivity. The N-acyl functionalization offers distinct properties that can enhance the biological activity or improve the pharmacokinetic profiles of compounds.
Structurally, these derivatives are derived from pyrrolidines by introducing an acyl group at the nitrogen atom, typically through a Michael addition reaction. This modification can significantly influence the electronic and steric properties of the molecule, thereby affecting its solubility, stability, and reactivity. In pharmaceutical research, N-acylpyrrolidines are often used as precursors or building blocks for the synthesis of more complex molecules. Their application in agrochemicals is also notable, where they can serve as active ingredients in pesticides or herbicides.
The versatility of these compounds lies in their ability to modulate biological responses through various mechanisms, making them valuable tools in drug discovery and development processes.

Structuur | Chemische naam | CAS | MF |
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2-hydroxy-1-(pyrrolidin-1-yl)ethanone | 45657-97-4 | C6H11NO2 |
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1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | 27822-68-0 | C7H13NO2 |
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1-acetyl-1,5-dihydro-4-hydroxy-2H-Pyrrol-2-one | 182352-40-5 | C12H14N2O6 |
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1-(2-methyl-1-pyrrolidinyl)-Ethanone | 18912-61-3 | C7H13NO |
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1-2-(chloromethyl)pyrrolidin-1-ylethan-1-one | 54385-06-7 | C7H12ClNO |
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2,5-Pyrrolidinedione,1-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]- | 132774-53-9 | C14H16N2O5 |
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2-Pyrrolidinone, 1-(1-oxohexadecyl)- | 112971-93-4 | C20H37NO2 |
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15-methyl-1-pyrrolidin-1-ylhexadecan-1-one | 56630-53-6 | C21H41NO |
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1-pyrrolidin-1-yloctadec-10-yn-1-one | 56630-91-2 | C22H39NO |
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2-Pyrrolidinone,1-(2,2,2-trifluoroacetyl)- | 94363-57-2 | C6H6F3NO2 |
Gerelateerde literatuur
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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